molecular formula C12H10BrNO B505848 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 59514-18-0

6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B505848
Key on ui cas rn: 59514-18-0
M. Wt: 264.12g/mol
InChI Key: UZMYPCOHBHVFJE-UHFFFAOYSA-N
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Patent
US08987319B2

Procedure details

4-Bromophenyl hydrazine hydrochloride (0.3 g, 1.3 mmol) in MeOH (3 mL) was heated to 60° C. and 1,2-cyclohexanedione (0.16 g, 1.4 mmol), dissolved in AcOH (4 mL) and conc. HCl (1.5 mL) were added while maintaining the temperature at 60° C. After the addition was completed, the reaction mixture was cooled to room temperature and stirred for 12 h during time a solid precipitated out. The mixture was basified with aq NaHCO3 and extracted with EtOAc (3×25 mL). The combined organic extracts were washed with water, dried over Na2SO4 and concentrated in vacuo to give the crude product which was purified by column chromatography to give the title compound as a pale yellow solid (0.080 g, 22%). 1H NMR (500 MHz, CDCl3, δ in ppm) 8.8 (bs, 1H), 7.8 (s, 1H), 7.43 (dd, J=10.0, 2.0 Hz, 1H), 7.24 (d, J=9.5 Hz, 1H), 2.98 (t, J=8.0 Hz, 2H), 2.63 (t, 8.0 Hz, 2H), 2.24 (m, 2H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Yield
22%

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9]N)=[CH:5][CH:4]=1.[C:11]1(=O)[CH2:16][CH2:15][CH2:14][CH2:13][C:12]1=[O:17].Cl>CO.CC(O)=O>[Br:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][CH:4]=1)[NH:9][C:11]1[C:12](=[O:17])[CH2:13][CH2:14][CH2:15][C:16]2=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
Cl.BrC1=CC=C(C=C1)NN
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.16 g
Type
reactant
Smiles
C1(C(CCCC1)=O)=O
Name
Quantity
4 mL
Type
solvent
Smiles
CC(=O)O
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 12 h during time a solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
precipitated out
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×25 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC=1C=C2C=3CCCC(C3NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.08 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 23.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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